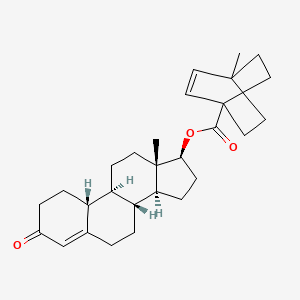

Nandrolone cyclotate

Description

Nandrolone cyclotate is a long-acting ester prodrug of the anabolic-androgenic steroid (AAS) nandrolone, a 19-nortestosterone derivative. It is administered via intramuscular injection and exhibits prolonged activity due to its esterification, which delays hydrolysis into the active parent compound, nandrolone . While structurally similar to other nandrolone esters, such as nandrolone decanoate and nandrolone cyclohexylpropionate, this compound was never commercially marketed, limiting its clinical use to experimental contexts . Its chemical formula is C₂₈H₃₈O₃, distinguishing it from other esters in the group .

Properties

CAS No. |

22263-51-0 |

|---|---|

Molecular Formula |

C28H38O3 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate |

InChI |

InChI=1S/C28H38O3/c1-26-11-14-28(15-12-26,16-13-26)25(30)31-24-8-7-23-22-5-3-18-17-19(29)4-6-20(18)21(22)9-10-27(23,24)2/h11,14,17,20-24H,3-10,12-13,15-16H2,1-2H3/t20-,21+,22+,23-,24-,26?,27-,28?/m0/s1 |

InChI Key |

REACBNMPQDINOF-YBBIQVIJSA-N |

SMILES |

CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CCC(CC4)(C=C5)C)CCC6=CC(=O)CC[C@H]36 |

Canonical SMILES |

CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |

Other CAS No. |

22263-51-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nandrolone cyclotate is synthesized by esterifying nandrolone with 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate. The reaction typically involves the use of an acid catalyst and an organic solvent to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the formation of the desired ester without significant side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nandrolone cyclotate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry and Biology

Nandrolone cyclotate serves as a model compound in steroid chemistry studies, particularly in understanding esterification processes. Its effects on cellular metabolism and protein synthesis have been investigated to elucidate its biological mechanisms.

Medical Applications

This compound has been explored for its anabolic properties in various clinical scenarios:

- Muscle Wasting: Research indicates that nandrolone can significantly improve nitrogen retention, which is crucial for muscle growth and recovery in patients with conditions like chronic obstructive pulmonary disease (COPD) and acquired immunodeficiency syndrome (AIDS) .

- Osteoporosis: It has shown promise in increasing bone density and reducing the risk of fractures in postmenopausal women .

- Anemia Treatment: this compound may enhance erythropoietin levels and improve hemoglobin concentration, making it beneficial for patients with anemia due to chronic kidney disease .

Case Studies

Several studies have documented the effects of this compound on various health conditions:

Muscle Atrophy Reduction

A study demonstrated that nandrolone administration significantly mitigated muscle atrophy in chronic denervation models. The results indicated reduced muscle wasting and improved muscle mass retention compared to control groups .

Cardiac Effects

Research examining the cardiac implications of nandrolone treatment revealed that it could induce cardiac muscle cell proliferation. However, this effect was accompanied by oxidative stress markers, suggesting a complex relationship between nandrolone use and cardiovascular health .

Data Tables

Mechanism of Action

Nandrolone cyclotate exerts its effects by binding to androgen receptors in target tissues. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements (HREs). This interaction regulates the transcription of genes involved in protein synthesis and muscle growth. Additionally, this compound may influence other signaling pathways, such as the ERK, Akt, and MAPK pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Pharmacokinetics

Nandrolone esters differ primarily in their ester side chains, which modulate release kinetics and half-life. Key comparisons include:

Despite structural differences, this compound and decanoate exhibit comparable durations of action, suggesting ester lipophilicity and hydrolysis rates are key determinants of pharmacokinetics .

Research Findings and Clinical Implications

- In Silico Studies : this compound’s docking score (-11.7 kcal/mol) indicates moderate binding affinity to breast cancer targets, though less potent than cortivazol (-12.6 kcal/mol) .

- Metabolic Effects: Nandrolone esters suppress mitochondrial respiration and enhance ROS production, effects linked to stem cell-like phenotypes in hepatocarcinoma cells .

- Detection Challenges: Structural similarity between nandrolone and testosterone complicates immunoassay separation, a hurdle for pharmacokinetic studies and anti-doping tests .

Biological Activity

Nandrolone cyclotate is a synthetic anabolic androgenic steroid (AAS) derived from nandrolone, a testosterone analogue. It is primarily known for its potent anabolic properties, making it a subject of interest in both clinical and athletic contexts. This article explores the biological activity of this compound, focusing on its effects on cellular metabolism, cardiovascular dynamics, and hormonal responses, supported by relevant studies and data.

Overview of this compound

This compound has been studied for its prolonged anabolic activity compared to other nandrolone derivatives. It is characterized by its ability to promote nitrogen retention and enhance muscle mass, which is beneficial in clinical settings for treating wasting syndromes and anemia.

Biological Mechanisms

-

Cellular Metabolism

- This compound has been shown to impact mitochondrial function significantly. Research indicates that it inhibits mitochondrial respiration and alters the production of reactive oxygen species (ROS). Specifically, in HepG2 cells, nandrolone treatment resulted in:

-

Stem Cell Phenotype Induction

- This compound promotes a stem cell-like phenotype in various cell lines. This effect is mediated through the upregulation of stemness markers such as Myc, Nanog, and Klf4. The treatment led to increased expression of these genes, suggesting that nandrolone may influence cellular differentiation pathways .

-

Cardiovascular Effects

- In a study assessing the cardiodynamic effects of this compound combined with exercise, findings indicated:

Case Study: Nitrogen Retention

In a clinical trial involving young female volunteers, one intramuscular injection of this compound resulted in significant nitrogen retention, demonstrating its anabolic efficacy. The study highlighted that this retention is crucial for muscle protein synthesis and overall anabolic activity .

Study: Cardiovascular Changes

A comprehensive analysis of nandrolone's effects on cardiovascular health revealed:

- Increased levels of low-density lipoprotein (LDL) and decreased high-density lipoprotein (HDL) levels post-treatment.

- Histopathological examinations showed mild to moderate proliferation of cardiac muscle cells in rats treated with nandrolone, suggesting potential adverse cardiovascular implications with prolonged use .

Data Tables

Q & A

Q. Methodological Guidance :

- Use in silico docking simulations (e.g., AutoDock Vina) to identify binding affinities between this compound and AR isoforms. Compare results with experimental data from radioligand binding assays .

- Validate findings via RT-PCR and Western blotting to quantify AR activation in model systems (e.g., C2C12 myoblasts or Leydig cells) .

- Key Data : this compound exhibits a docking score of -11.7 kcal/mol in AR interactions, suggesting high affinity but requiring validation against decanoate esters .

Basic Research Question: How does this compound’s pharmacokinetic profile differ from other nandrolone esters in preclinical models?

Q. Methodological Guidance :

- Conduct compartmental pharmacokinetic modeling in rodents, tracking serum half-life, tissue distribution, and esterase-mediated hydrolysis rates. Use LC-MS/MS for metabolite quantification .

- Compare with nandrolone decanoate Decanoate esters show delayed release (tmax ~7 days) due to lipophilic side chains, while cyclotate’s shorter ester may alter absorption kinetics .

Advanced Research Question: How to resolve contradictions in toxicological data on this compound’s hepatic and renal effects?

Q. Methodological Guidance :

- Perform dose-response studies in chronic vs. acute exposure models. For example:

- Hepatic effects: Monitor ALT/AST levels and histopathology in rodents, noting discrepancies between oxidative stress markers (e.g., Schwingel et al., 2011) and clinical case reports .

- Renal effects: Use transcriptomics to differentiate direct nephrotoxicity from secondary effects (e.g., hypertension induced by fluid retention) .

- Apply systematic review frameworks (PRISMA) to analyze bias in existing studies, particularly dosage variations (1–10 mg/kg in rodents vs. human equivalents) .

Advanced Research Question: What experimental designs best isolate this compound’s cardiac effects from confounding factors (e.g., exercise, co-administered steroids)?

Q. Methodological Guidance :

- Use isogenic rodent models under controlled exercise regimens to separate drug-induced cardiac remodeling from activity-related hypertrophy .

- Employ Langendorff-perfused heart assays to measure direct electrophysiological impacts (e.g., QT prolongation) without systemic variables .

- Critical Consideration : Studies by Tanno et al. (2011) show nandrolone-induced upregulation of fetal genes (ANP, BNP), but co-administration with resistance training complicates causality .

Basic Research Question: What biomarkers reliably indicate this compound exposure in longitudinal studies?

Q. Methodological Guidance :

- Prioritize LC-MS/MS-based detection of this compound and its glucuronidated metabolites in urine, with a detection window of 14–21 days post-administration .

- Validate proteomic biomarkers (e.g., Numb protein upregulation in muscle tissue) as indirect indicators of AR activation .

Advanced Research Question: How to reconcile conflicting data on this compound’s immunomodulatory effects?

Q. Methodological Guidance :

- Design ex vivo immune cell assays (e.g., cytokine profiling in splenocytes) to differentiate direct immunosuppression (e.g., reduced IL-2) from stress-induced glucocorticoid cascades .

- Cross-reference findings with transcriptomic data (RNA-seq) from lymphoid tissues to identify pathway-specific disruptions (e.g., NF-κB vs. JAK-STAT) .

Basic Research Question: What in vitro models are optimal for studying this compound’s myogenic effects?

Q. Methodological Guidance :

- Use C2C12 myoblast differentiation assays with this compound (1–100 nM doses). Monitor myotube fusion indices and myogenin expression via immunofluorescence .

- Compare with primary human satellite cells to assess translational relevance, noting species-specific AR sensitivity differences .

Advanced Research Question: How to address variability in neurobehavioral outcomes linked to this compound exposure?

Q. Methodological Guidance :

- Implement double-blind, placebo-controlled protocols in rodent behavioral tests (e.g., forced swim, elevated plus maze) to control for experimenter bias .

- Quantify neuropeptides (e.g., substance P) via ELISA in CSF samples to correlate aggression/anxiety phenotypes with molecular changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.